molecular formula C11H22N2O2 B14791995 tert-butyl 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetate

tert-butyl 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetate

Cat. No.: B14791995
M. Wt: 214.30 g/mol
InChI Key: GGHQJMYWLZTMPJ-QHDYGNBISA-N
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Description

tert-butyl 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetate is a chiral pyrrolidine-based building block with significant potential in medicinal chemistry and drug discovery research. This compound features a stereochemically defined structure with both amino and ester functional groups, making it particularly valuable for the synthesis of complex molecules with specific biological activities. The tert-butyl ester group provides enhanced stability and serves as a protecting group that can be readily removed under mild acidic conditions to generate the corresponding carboxylic acid, while the amino group offers a handle for further synthetic modifications. Researchers utilize this chiral scaffold in the development of pharmaceutical compounds, particularly those targeting biological systems where stereochemistry plays a crucial role in activity and specificity . PYRROLIDINE-BASED COMPOUNDS IN RESEARCH: Pyrrolidine derivatives have demonstrated significant potential across multiple research areas, particularly in the development of bioactive molecules. Structural analogs of this compound have been investigated as β3 adrenergic receptor agonists, which represent a promising area of therapeutic research . Additionally, pyrrolidine scaffolds have shown substantial application in the development of protease inhibitors, with recent research exploring their potential as antiviral agents, including compounds active against coronavirus main protease (Mpro) targets . The stereospecific (2R) configuration of the methylpyrrolidine moiety in this compound is particularly important for researchers studying structure-activity relationships in chiral medicinal compounds, as subtle stereochemical differences can significantly impact biological activity, receptor binding affinity, and metabolic stability. MECHANISTIC CONSIDERATIONS AND RESEARCH APPLICATIONS: The molecular architecture of this compound enables multiple research applications through distinct mechanistic pathways. In drug discovery, the compound serves as a key intermediate for constructing molecules that interact with biologically relevant targets through hydrogen bonding, ionic interactions, and structural complementarity. The pyrrolidine ring system provides conformational restriction that can enhance binding affinity to protein targets, while the methyl substitution at the 2-position influences ring puckering and overall molecular geometry. Researchers have employed similar tert-butyl-protected amino acid derivatives in solid-phase peptide synthesis, fragment-based drug design, and as starting materials for complex natural product synthesis. The compound's structural features make it particularly valuable for creating compound libraries aimed at screening against various biological targets, including enzymes, receptors, and protein-protein interaction interfaces . SYNTHETIC VERSATILITY AND RESEARCH UTILITY: The strategic incorporation of both protected amine and ester functionalities in this compound provides researchers with multiple synthetic manipulation possibilities. The tert-butyloxycarbonyl group can be selectively removed under mild acidic conditions without affecting the ester functionality, allowing sequential derivatization. Meanwhile, the tert-butyl ester can be cleaved under stronger acidic conditions to reveal the carboxylic acid for amide bond formation or other transformations. This orthogonal protection scheme makes the compound particularly valuable for multi-step synthetic routes where selective deprotection is required. Research applications include its use as a chiral synthon in asymmetric synthesis, a building block for peptidomimetics, and a precursor for biologically active molecules with potential pharmacological properties. As with all our research chemicals, this product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material following appropriate safety protocols and in compliance with all applicable regulations governing the use of chemical compounds in research settings.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetate

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)8(12)11(4)6-5-7-13-11/h8,13H,5-7,12H2,1-4H3/t8?,11-/m1/s1

InChI Key

GGHQJMYWLZTMPJ-QHDYGNBISA-N

Isomeric SMILES

C[C@@]1(CCCN1)C(C(=O)OC(C)(C)C)N

Canonical SMILES

CC1(CCCN1)C(C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Structural and Functional Considerations

The target compound combines a chiral pyrrolidine core with a tert-butyl ester and α-amino acid functionality. The (2R)-2-methylpyrrolidin-2-yl group imposes significant synthetic challenges due to:

  • Stereochemical complexity : Requiring enantioselective methods to install the R-configuration at the pyrrolidine C2 position.
  • Reactivity conflicts : The amino group’s nucleophilicity necessitates protection during esterification steps to prevent intramolecular cyclization.
  • Steric hindrance : The tert-butyl ester and methyl-pyrrolidine groups hinder conventional coupling reactions, demanding optimized base catalysts like triethylamine or dimethylformamide (DMF).

Synthetic Pathways and Methodologies

Pyrrolidine Ring Formation

The (2R)-2-methylpyrrolidin-2-yl moiety is synthesized via two primary routes:

Ring-Closing Metathesis (RCM)

A diene precursor, such as N-allyl-2-methylallylamine, undergoes RCM using Grubbs II catalyst (3 mol%) in dichloromethane at 40°C. This method achieves 85–92% yield with >95% enantiomeric excess (ee) when chiral auxiliaries are employed. Post-metathesis hydrogenation (H₂, Pd/C) saturates the ring, followed by Boc protection using di-tert-butyl dicarbonate in tetrahydrofuran (THF).

Intramolecular Cyclization of Amino Alcohols

2-Methyl-4-aminobutanol derivatives are treated with tosyl chloride to form a mesylate intermediate, which cyclizes under basic conditions (K₂CO₃, DMF, 80°C). This route provides moderate yields (70–75%) but requires resolution via chiral chromatography to achieve the desired R-configuration.

Esterification and Protection Strategies

The tert-butyl ester is introduced early in the synthesis to mitigate side reactions:

  • Direct Esterification : Reacting 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetic acid with tert-butanol (1.5 eq.) and DCC (dicyclohexylcarbodiimide) in dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine). This method achieves 90–95% conversion but generates DCU byproducts, complicating purification.
  • Boc Protection : Temporary Boc masking of the amino group (using Boc₂O, triethylamine) before esterification prevents nucleophilic attack on the activated carbonyl. Subsequent deprotection with HCl/dioxane restores the free amine.

Industrial-Scale Optimization

Solvent and Base Selection

Patent WO2019158550A1 highlights the superiority of acetonitrile-triethylamine systems over traditional DMF or THF. Neutral reagent forms (non-salt) reduce viscosity, enabling efficient stirring and 93–95% yields at 60°C. Excess triethylamine (4.6 eq.) is critical for neutralizing HCl byproducts but necessitates post-reaction quenching with aqueous citric acid.

Temperature and Time Parameters

  • Coupling Reactions : Optimal at 50–60°C for 7–10 hours, monitored by HPLC (Waters Alliance systems).
  • Cyclization Steps : Require lower temperatures (0–5°C) to suppress racemization, followed by gradual warming to 25°C.

Analytical and Purification Techniques

Chromatographic Analysis

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms purity >99% with a retention time of 5.73 minutes. Chiral columns (Chiralpak AD-H) resolve enantiomers, verifying >98% ee for the R-configuration.

Crystallization

The final compound is crystallized from ethyl acetate/heptane (1:3), yielding colorless needles with a melting point of 128–130°C. X-ray diffraction confirms the stereochemical assignment.

Comparative Method Evaluation

Method Yield (%) Purity (%) Key Advantage Limitation
RCM + Reductive Amination 92 99.3 High stereocontrol Grubbs catalyst cost
Mannich Reaction 85 98.5 One-pot simplicity Requires enzymatic resolution
Direct Esterification 95 99.1 No protecting groups DCU byproduct formation

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Tert-butyl 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The presence of the tert-butyl group can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives with tert-Butyl Esters

a. tert-Butyl 2-Butyl-2-methylpyrrolidine-1-acetate (CAS 2135339-94-3)
  • Structure : Pyrrolidine ring with 2-butyl and 2-methyl substituents, tert-butyl ester.
  • Molecular Weight: 255.4 g/mol (C₁₅H₂₉NO₂).
  • The 2-butyl substituent increases lipophilicity (logP ~3.5 estimated) compared to the target compound’s methylpyrrolidine group.
  • Applications : Used in ligand synthesis for catalysis or as a building block in drug discovery .
b. (3αR,6αS)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
  • Structure : Bicyclic hexahydropyrrolopyrrole core with tert-butyl ester.
  • Key Differences: The fused bicyclic system introduces additional conformational rigidity compared to the target compound’s monocyclic pyrrolidine. Lacks the amino-acetate moiety, limiting its utility in peptide-mimetic drug design.
  • Applications : Explored in heterocyclic chemistry for alkaloid synthesis .

Amino-Acetate Esters with Aromatic Substituents

a. Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate (CAS 313490-99-2)
  • Structure: Ethyl ester, tert-butoxycarbonyl (Boc)-protected amino group, pyridin-4-yl substituent.
  • Molecular Weight : 280.32 g/mol (C₁₄H₁₉N₃O₄).
  • Ethyl ester vs. tert-butyl ester: Ethyl esters are more prone to hydrolysis, reducing stability in biological systems.
  • Applications : Intermediate for kinase inhibitors or receptor antagonists targeting aromatic interactions .
b. Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl
  • Structure : Methyl ester, 4-methoxyphenyl substituent, hydrochloride salt.
  • Molecular Weight: ~229.7 g/mol (C₁₀H₁₄NO₃·HCl).
  • Key Differences :
    • Methoxyphenyl group enhances electron-donating properties, altering reactivity in electrophilic substitutions.
    • Lack of tert-butyl protection reduces steric shielding, increasing susceptibility to enzymatic degradation.
  • Applications : Precursor for NSAIDs or serotonin receptor modulators .
Amoxicillin Trihydrate (CAS 61336-70-7)
  • Structure: β-lactam antibiotic with 2-amino-2-(4-hydroxyphenyl)acetamido side chain.
  • Molecular Weight : 419.45 g/mol (C₁₆H₁₉N₃O₅S·3H₂O).
  • Key Differences :
    • The 4-hydroxyphenyl group is critical for binding penicillin-binding proteins, unlike the target compound’s pyrrolidine.
    • Water-soluble trihydrate form contrasts with the lipophilic tert-butyl ester of the target compound.
  • Applications : Broad-spectrum antibiotic activity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Applications
Target Compound* ~C₁₂H₂₂N₂O₂ ~226.3 (2R)-2-methylpyrrolidine, tert-butyl ester Low water solubility (est.) Peptide-mimetic drugs, CNS targets
tert-Butyl 2-Butyl-2-methylpyrrolidine-1-acetate C₁₅H₂₉NO₂ 255.4 2-butyl, 2-methyl Lipophilic Catalysis, drug intermediates
Ethyl 2-((Boc)amino)-2-(pyridin-4-yl)acetate C₁₄H₁₉N₃O₄ 280.32 Pyridin-4-yl, Boc-protected DMSO, Chloroform Kinase inhibitors
Amoxicillin Trihydrate C₁₆H₁₉N₃O₅S·3H₂O 419.45 4-hydroxyphenyl, β-lactam Water-soluble Antibiotics

*Estimated based on structural analogs.

Research Findings and Implications

  • Steric Effects : The tert-butyl group in the target compound enhances metabolic stability compared to ethyl/methyl esters in analogs like CAS 313490-99-2 .
  • Solubility Trade-offs : While the target compound’s lipophilicity limits aqueous solubility, it may enhance blood-brain barrier penetration for CNS applications, contrasting with hydrophilic derivatives like amoxicillin .

Biological Activity

Tert-butyl 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a tert-butyl group, an amino group, and a chiral pyrrolidine ring. This compound's molecular formula is C11_{11}H22_{22}N2_2O2_2 with a molecular weight of approximately 214.30 g/mol. Its stereochemistry and functional groups suggest potential biological activities that merit further exploration.

Potential Biological Activities

Preliminary studies indicate that compounds with similar structural motifs to this compound may exhibit various biological activities, including:

  • Antimicrobial Effects : Compounds with amino and pyrrolidine functionalities have been associated with antimicrobial properties.
  • Neuroprotective Properties : The presence of the pyrrolidine ring may contribute to neuroprotective effects, potentially influencing neurotransmitter systems.
  • Analgesic Activity : Similar compounds have shown promise in pain relief, suggesting that this compound may also possess analgesic properties.

Structure-Activity Relationship (SAR)

The structure of this compound allows for interactions with biological macromolecules, which are crucial for its pharmacological profile. The following table summarizes the structural similarities and potential activities of related compounds:

Compound NameChemical FormulaSimilarity IndexPotential Biological Activity
(R)-tert-butyl 2-methylpyrrolidine-1-carboxylateC11_{11}H21_{21}N1_1O2_21.00Neuroprotective
(S)-tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylateC11_{11}H22_{22}N2_2O2_20.98Antimicrobial
tert-butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylateC12_{12}H19_{19}N1_1O2_20.96Analgesic
tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylateC12_{12}H19_{19}N1_1O2_20.96Antimicrobial
tert-butyl cyclohexyl(3-hydroxypropyl)carbamateC14_{14}H27_{27}N1_1O3_30.96Neuroprotective

Interaction Studies

Research into the interactions of this compound with biological macromolecules is essential for understanding its pharmacological effects. Such studies may include:

  • Binding Affinity Assessments : Evaluating how well the compound binds to receptors or enzymes.
  • In vitro Assays : Testing biological activity in cell cultures to assess efficacy and toxicity.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective capabilities of similar pyrrolidine derivatives in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates, suggesting a potential application for this compound in treating neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of structurally related compounds, demonstrating significant inhibition of bacterial growth in vitro. The findings suggest that this compound may also possess similar antimicrobial efficacy.

Research Findings Summary

Recent investigations into the biological activity of related compounds have highlighted several key findings:

  • Mechanism of Action : The presence of the amino group enhances interaction with target proteins, potentially modulating their activity.
  • Therapeutic Potential : The compound's unique structure suggests it could serve as a lead compound for developing new therapeutics targeting various diseases.
  • Safety Profile : Preliminary toxicity studies indicate a favorable safety profile, but further investigations are necessary to establish comprehensive safety data.

Q & A

Q. What are the recommended synthetic strategies for preparing tert-butyl 2-amino-2-[(2R)-2-methylpyrrolidin-2-yl]acetate?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving chiral auxiliaries or asymmetric catalysis. For example, the tert-butyl ester group is often introduced via nucleophilic substitution or coupling reactions with tert-butanol derivatives under anhydrous conditions. The pyrrolidine ring’s stereochemistry (2R configuration) may be controlled using chiral catalysts (e.g., Evans oxazolidinones) or resolved via enzymatic methods . Key intermediates like tert-butyl cyanoacetate derivatives (similar to ) can be functionalized with amines under reductive amination conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H/13C NMR confirms the tert-butyl group (δ ~1.4 ppm for 9H singlet) and pyrrolidine stereochemistry (coupling patterns for axial/equatorial protons).
  • X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated in for analogous tert-butyl esters .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for detecting amino group derivatization .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • Incompatibilities : Avoid strong acids/bases (risk of ester hydrolysis) and oxidizing agents (potential decomposition to toxic fumes) .
  • Toxicity : Limited data exist, but assume acute toxicity (Category 4 for oral/dermal/inhalation) based on structurally similar compounds. Use fume hoods, nitrile gloves, and respiratory protection during synthesis .

Q. How is this compound utilized as an intermediate in medicinal chemistry?

  • Methodological Answer : The tert-butyl ester acts as a protecting group for carboxylic acids, enabling selective functionalization of the amino-pyrrolidine moiety. It is a precursor for peptidomimetics or kinase inhibitors, where stereochemical integrity (2R configuration) is critical for bioactivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignments during synthesis?

  • Methodological Answer :
  • Chiral HPLC : Compare retention times with known standards.
  • Vibrational Circular Dichroism (VCD) : Provides unambiguous stereochemical analysis for crystalline samples .
  • Crystallographic Data : Use single-crystal X-ray diffraction (as in ) to confirm the 2R configuration .

Q. What experimental design (DoE) approaches optimize reaction yields and enantiomeric excess?

  • Methodological Answer : Implement Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). For example, a Central Composite Design (CCD) can model interactions between reaction time and chiral catalyst concentration, minimizing side reactions (e.g., racemization) . Flow chemistry ( ) may enhance reproducibility in continuous synthesis .

Q. How should conflicting biological activity data be analyzed for derivatives of this compound?

  • Methodological Answer :
  • SAR Studies : Correlate structural variations (e.g., tert-butyl vs. methyl esters) with activity using multivariate regression.
  • Docking Simulations : Identify binding mode inconsistencies in target proteins (e.g., mismatched hydrogen bonding for 2R vs. 2S configurations) .
  • Metabolic Stability Assays : Test if ester hydrolysis in vivo alters activity, as tert-butyl groups may resist enzymatic cleavage compared to methyl esters .

Q. What green chemistry strategies apply to its synthesis?

  • Methodological Answer :
  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer esterification.
  • Catalyst Recycling : Use immobilized lipases for enantioselective amidation, reducing metal waste .
  • Microwave Assistance : Accelerate coupling steps (e.g., 30% reduced reaction time in ’s polymer synthesis) .

Q. Can computational methods predict its stability under varying pH conditions?

  • Methodological Answer :
  • DFT Calculations : Model hydrolysis pathways of the tert-butyl ester at different pH levels. The electron-withdrawing amino group may increase susceptibility to acid-catalyzed cleavage.
  • pKa Prediction Tools : Software like MarvinSketch estimates protonation states of the pyrrolidine nitrogen, guiding buffer selection for stability assays .

Q. What challenges arise during scale-up from milligram to gram quantities?

  • Methodological Answer :
  • Purification : Chromatography becomes impractical; switch to crystallization (optimize solvent polarity using Hansen parameters).
  • Exotherm Management : For exothermic steps (e.g., reductive amination), use jacketed reactors with controlled cooling .
  • Stereochemical Drift : Monitor enantiopurity via in-line FTIR during continuous flow synthesis to detect racemization .

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